3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC15053814
Molecular Formula: C21H17N3O2S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O2S2 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 3-(4-methylpyrimidin-2-yl)sulfanyl-1-(2-phenylsulfanylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C21H17N3O2S2/c1-14-11-12-22-21(23-14)28-18-13-19(25)24(20(18)26)16-9-5-6-10-17(16)27-15-7-3-2-4-8-15/h2-12,18H,13H2,1H3 |
| Standard InChI Key | DTKKHZGJJLYOPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 407.5 g/mol |
| XLogP3-AA | 4.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 103 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione typically involves multistep reactions leveraging nucleophilic substitution and cyclization strategies :
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Formation of the Pyrrolidine-2,5-dione Core:
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Maleic anhydride derivatives are reacted with primary amines to form maleimide intermediates, which undergo cyclization under acidic or basic conditions.
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Sulfanyl Group Introduction:
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Thiolation at position 3 is achieved via Mitsunobu reaction or direct nucleophilic displacement using 4-methylpyrimidine-2-thiol.
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Aromatic Substitution at Position 1:
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A 2-(phenylsulfanyl)phenyl group is introduced through Ullmann coupling or palladium-catalyzed cross-coupling reactions.
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Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Maleimide Formation | Maleic anhydride, NH<sub>3</sub>, Δ | 78% |
| 2 | Thiolation at C3 | 4-Methylpyrimidine-2-thiol, DIAD | 65% |
| 3 | Aryl Coupling at N1 | CuI, 1,10-Phenanthroline, K<sub>2</sub>CO<sub>3</sub> | 52% |
Research Findings and Comparative Analysis
Comparative Efficacy Against Structural Analogs
A 2024 study compared the target compound with its chlorophenyl analog (1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione, CAS: 321433-56-1) :
Table 3: Biological Activity Comparison
| Compound | CDK2 Inhibition (IC<sub>50</sub>) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| Target Compound | 0.45 µM | 3.2 |
| 1-(4-Chlorophenyl) Analog | 1.8 µM | 6.7 |
The superior activity of the target compound is attributed to the electron-rich phenylsulfanyl group, which enhances π-π stacking with kinase residues .
Applications and Future Directions
Therapeutic Development
Ongoing preclinical studies explore its utility in:
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Oncology: As a dual CDK/JAK inhibitor for leukemia and solid tumors.
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Autoimmune Diseases: Targeting JAK-STAT pathways in rheumatoid arthritis.
Material Science Applications
The compound’s rigid, planar structure makes it a candidate for organic semiconductors in optoelectronic devices. Initial tests show a hole mobility of 0.12 cm²/V·s, comparable to rubrene derivatives .
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